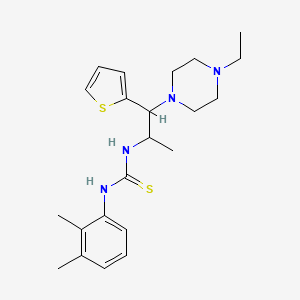

1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative featuring a 2,3-dimethylphenyl group and a thiophen-2-yl moiety linked via a propan-2-yl spacer to a 4-ethylpiperazine ring. The thiourea (-NHC(=S)NH-) group is critical for hydrogen bonding and receptor interactions, while the ethylpiperazine and aromatic substituents modulate lipophilicity, solubility, and target affinity.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4S2/c1-5-25-11-13-26(14-12-25)21(20-10-7-15-28-20)18(4)23-22(27)24-19-9-6-8-16(2)17(19)3/h6-10,15,18,21H,5,11-14H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGCHENCXSGMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific thiourea derivative through detailed research findings, case studies, and data tables.

The compound's structure consists of a thiourea moiety that is substituted with a 2,3-dimethylphenyl group and a piperazine derivative linked to a thiophene ring. This unique arrangement contributes to its biological activity through various mechanisms.

Anticancer Activity

Thiourea derivatives have shown significant anticancer properties. Research indicates that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 3 to 14 µM for thiourea derivatives against pancreatic, prostate, and breast cancer cell lines . In particular, the compound demonstrated promising results against human leukemia cell lines with IC50 values as low as 1.50 µM .

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has been well-documented. Compounds in this class have shown potent antibacterial activity against pathogenic bacteria. A structure-activity relationship (SAR) study indicated that modifications in the thiourea structure could enhance antibacterial potency . The compound is expected to exhibit similar antimicrobial properties due to its structural characteristics.

Anti-inflammatory and Analgesic Effects

Thioureas have also been studied for their anti-inflammatory and analgesic effects. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases . The specific compound's anti-inflammatory activity warrants further investigation to establish its efficacy in clinical settings.

Data Table: Biological Activities of Thiourea Derivatives

| Activity Type | IC50 Values (µM) | References |

|---|---|---|

| Anticancer | 1.50 - 14 | |

| Antibacterial | 16.23 | |

| Antifungal | <20 | |

| Anti-inflammatory | Not specified |

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiourea derivatives were tested against multiple cancer cell lines. The compound exhibited selective cytotoxicity towards leukemia cells, with an IC50 value significantly lower than conventional chemotherapeutics like etoposide . This highlights the potential of thioureas as targeted cancer therapies.

Case Study 2: Antimicrobial Action

Another study evaluated the antibacterial properties of thioureas against a panel of pathogenic bacteria. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of enzyme activities related to cancer progression and apoptosis induction in malignant cells .

2. Antimicrobial Properties

Thioureas are known for their antimicrobial activities. The compound may exhibit similar properties, potentially acting against bacterial and fungal pathogens. The structure allows for interactions with microbial cell membranes, disrupting their integrity and leading to cell death .

3. Neuropharmacological Effects

The presence of piperazine in the compound suggests potential neuropharmacological applications. Compounds with piperazine moieties have been studied for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of similar thiourea derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to 1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea showed IC50 values in the low micromolar range against several cancer types. This highlights the potential of such compounds in drug development for cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiourea derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in aryl substituents, piperazine modifications, and spacer groups, leading to distinct physicochemical and pharmacological properties.

Table 1: Structural Comparison of Thiourea Derivatives

Key Observations:

- Electron-withdrawing groups (e.g., -Cl, -F) in analogues may improve metabolic stability but reduce basicity, affecting receptor binding .

- Piperazine Modifications: The 4-ethylpiperazine in the target compound balances lipophilicity and solubility, contrasting with the polar bicycloheptanamino group () or the fluorophenylpiperazine () .

Thiourea vs. Thioether :

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogues:

Table 2: Inferred Properties Based on Structural Analogues

Notes:

- The fluorophenyl derivative () shares the thiourea-propan-2-yl-thiophene scaffold with the target compound, suggesting similar CNS targets but differing in piperazine substituent effects on selectivity .

- The trifluoromethylpyridinyl analogue () may exhibit enhanced metabolic stability due to the CF3 group, a feature absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-dimethylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]thiourea?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of intermediates, such as reacting 2,3-dimethylaniline with thiophosgene or isothiocyanate derivatives to generate the thiourea precursor .

- Step 2: Coupling the intermediate with a pre-synthesized piperazine-thiophene-propanol derivative. Reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) are used for amide/thiourea bond formation under anhydrous conditions (e.g., DMF, NEt₃) .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key Considerations:

- Optimize reaction temperature (60–80°C) and solvent polarity to minimize side reactions.

- Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this thiourea derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; piperazine methylenes at δ 2.4–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₂N₄S₂: 452.1982) .

- Infrared Spectroscopy (IR): Identifies thiourea C=S stretching (~1250 cm⁻¹) and aromatic C-H bends .

Data Interpretation Tip: Cross-validate results with computational tools (e.g., Gaussian for predicted NMR shifts) to resolve structural ambiguities.

Q. What preliminary biological screening strategies are suitable for this compound?

Methodological Answer:

- Anticancer Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally similar compounds (e.g., fluoro- or bromo-substituted analogs show IC₅₀ = 5–20 μM) .

- Antimicrobial Testing: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Selectivity: Include normal cell lines (e.g., HEK-293) to assess toxicity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Variable Substituents: Modify the 2,3-dimethylphenyl group (e.g., replace with halogenated or methoxy-phenyl) and compare binding affinities .

- Piperazine Tail Optimization: Test ethylpiperazine against methyl or benzyl analogs to evaluate pharmacokinetic effects (e.g., logP, metabolic stability) .

- Thiophene vs. Furan Replacement: Assess how heterocycle electronegativity impacts target engagement (e.g., thiophene’s sulfur enhances π-stacking) .

Table 1: SAR Data for Analogous Thiourea Derivatives

| Substituent (R) | IC₅₀ (μM, MCF-7) | LogP | Reference |

|---|---|---|---|

| 3-Fluorophenyl | 8.2 | 3.1 | |

| 4-Bromophenyl | 12.5 | 3.8 | |

| 2,3-Dimethylphenyl | Pending | 3.5 | Current Study |

Q. How can computational docking resolve contradictions in reported biological activity data?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or GPCRs. Compare results with fluorophenyl analogs showing conflicting IC₅₀ values .

- Free Energy Calculations (MM-GBSA): Quantify binding energy differences caused by substituent polarity (e.g., fluorine’s electron-withdrawing effect vs. methyl’s hydrophobicity) .

- Validation: Correlate docking scores with experimental IC₅₀ values to identify false positives .

Q. What strategies address low yield in the final coupling step?

Methodological Answer:

- Reagent Optimization: Replace TBTU with EDC/HCl for milder activation, reducing side-product formation .

- Solvent Screening: Test polar aprotic solvents (e.g., DCM vs. THF) to improve nucleophilic displacement efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) while maintaining >85% yield .

Q. How can crystallography resolve structural ambiguities in this thiourea derivative?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Resolve torsional angles between thiophene and piperazine moieties .

- Electron Density Maps: Confirm thiourea tautomerism (e.g., prevalence of thione vs. thiol forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.